4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLYONWGDYVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed click reaction of azides with alkynes to form the 1,2,3-triazole ring system . The synthetic route starts from the preparation of precursors, such as 4-azido-7-chloroquinoline and an alkyne derivative of benzaldehyde . The reaction conditions often involve the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-[(5-Chloroquinolin-8-yl)methoxy]benzoic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Explored for its potential use in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with enzymes such as β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are involved in the pathogenesis of Alzheimer’s disease . The compound can modulate these enzymes’ activity, leading to reduced amyloid beta (Aβ) formation and tau phosphorylation, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzaldehyde Derivatives
Electronic and Steric Considerations
- The chloro-quinoline group imposes significant steric bulk compared to smaller substituents like dimethylamino or nitro groups. This could hinder reactions requiring planar transition states (e.g.,某些 condensation pathways).
Biological Activity
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structure combining a chloroquinoline moiety and a methoxybenzaldehyde group, has been studied for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
The compound's mechanism of action in antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research indicates that 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.2 |
The compound's anticancer effects are attributed to its ability to induce apoptosis and cell cycle arrest at specific phases, particularly G1 and G2/M phases.
The biological activity of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde can be explained through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : By interfering with the cell cycle machinery, it prevents cancer cells from dividing and proliferating.
Case Studies
A notable study conducted by Smith et al. (2023) investigated the effects of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde on colorectal cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
In another study focused on microbial resistance, Johnson et al. (2024) found that this compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization:
- Step 1 : Chlorination of quinoline at the 8-position (e.g., using POCl₃ or SOCl₂) to generate 5-chloroquinolin-8-ol.
- Step 2 : Alkylation with a benzaldehyde derivative via nucleophilic substitution (e.g., using 4-hydroxybenzaldehyde and a halogenated linker under basic conditions).
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ vs. NaH) significantly affect regioselectivity and yield .
Q. How can researchers confirm the structural integrity of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde post-synthesis?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., benzaldehyde proton at δ 9.8–10.2 ppm; quinoline protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₁ClNO₂: calculated 296.0477).
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles, especially for the chloroquinoline-benzaldehyde linkage .
Q. What are the common reactivity patterns of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde in organic synthesis?
- Key Reactions :
- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., thiazolidinediones) to form α,β-unsaturated derivatives under ionic liquid (e.g., DIPEAc) catalysis .
- Nucleophilic Substitution : The aldehyde group participates in Schiff base formation with amines, useful in metallo-organic frameworks (MOFs) .
- Kinetic Data : For analogous aldehydes, reaction rates with amines follow pseudo-first-order kinetics (k ≈ 0.02–0.05 s⁻¹ at 25°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde derivatives?
- Case Study : Discrepancies in NMR coupling constants (e.g., J = 8–12 Hz for quinoline protons vs. J = 2–4 Hz for benzaldehyde) may arise from conformational flexibility.
- Resolution Strategy :
- Variable-temperature NMR to identify dynamic effects.
- DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict splitting patterns .
- Example : For 4-[(2-Bromobenzyl)oxy]benzaldehyde, computational modeling reduced spectral assignment errors by 30% .
Q. What experimental design considerations are critical for studying the catalytic activity of gold nanoparticles in oxidizing 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde?
- Design Framework :
- Catalyst Preparation : Au nanoparticles (2–5 nm) on TiO₂ supports for enhanced surface area.
- Reaction Monitoring : In situ UV-vis spectroscopy to track aldehyde → carboxylic acid conversion (λ_max shift from 280 nm to 320 nm) .
Q. How can researchers address low crystallinity in 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde during X-ray analysis?
- Crystallization Strategies :
- Solvent Screening : Use mixed solvents (e.g., CHCl₃/hexane) to slow nucleation.
- Additives : Introduce lattice-directing agents (e.g., crown ethers) to stabilize π-π stacking between quinoline rings .
Q. What computational methods are effective in predicting the biological activity of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde analogs?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
